An In-depth Technical Guide to 2-(4-Formyl-3-methoxyphenoxy)acetic acid
An In-depth Technical Guide to 2-(4-Formyl-3-methoxyphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Formyl-3-methoxyphenoxy)acetic acid, a significant organic compound with potential applications in pharmaceutical and chemical research. This document details its chemical properties, synthesis, and spectral data, offering valuable insights for professionals in drug development and scientific research.
Chemical Identity and Properties
2-(4-Formyl-3-methoxyphenoxy)acetic acid, also known as vanillin-4-O-acetic acid, is an aromatic compound characterized by the presence of formyl, methoxy, and carboxylic acid functional groups. These features make it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers of 2-(4-Formyl-3-methoxyphenoxy)acetic acid [1]
| Identifier | Value |
| CAS Number | 84969-24-4 |
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.185 g/mol |
| IUPAC Name | 2-(4-Formyl-3-methoxyphenoxy)acetic acid |
| SMILES | COC1=C(C=O)C=CC(OCC(O)=O)=C1 |
| InChIKey | ORVNCMYBCMQQSV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 2-(4-Formyl-3-methoxyphenoxy)acetic acid and Related Compounds
| Property | 2-(4-Formyl-3-methoxyphenoxy)acetic acid | 2-(2-Formyl-4-methoxyphenoxy)acetic acid[2] | 2-Formylphenoxyacetic acid[3] |
| Physical State | Solid (predicted) | White solid | Beige solid |
| Melting Point | Not available | 149-151 °C | 129.50 - 132.00 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Due to the limited availability of experimental data for the target compound, properties of structurally similar isomers are provided for reference. The presence of a carboxylic acid group suggests likely solubility in polar organic solvents and aqueous base.
Synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid
The primary synthetic route to 2-(4-Formyl-3-methoxyphenoxy)acetic acid is through the Williamson ether synthesis. This well-established method involves the reaction of a substituted phenol with an alpha-halo acid or ester. In this case, the starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).
Experimental Protocol: Synthesis from Vanillin
This protocol is based on the general synthesis of related phenoxyacetic acids.
Materials:
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Vanillin (4-hydroxy-3-methoxybenzaldehyde)
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Ethyl bromoacetate or chloroacetic acid
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A suitable base (e.g., potassium carbonate, sodium hydroxide)
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A suitable solvent (e.g., acetone, dimethylformamide)
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Acid for workup (e.g., hydrochloric acid)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: Dissolve vanillin and the chosen base in the selected solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Addition of Alkylating Agent: Slowly add ethyl bromoacetate or a solution of chloroacetic acid to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup (for ester intermediate): After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
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Hydrolysis (if ester was used): Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
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Acidification and Isolation: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
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Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of 2-(4-Formyl-3-methoxyphenoxy)acetic acid.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetic acid moiety, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the range of 6.5-8.0 ppm. The methoxy protons should present as a singlet around 3.8-4.0 ppm. The methylene protons of the acetic acid group are expected as a singlet around 4.7 ppm. The aldehyde proton will be a singlet at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The carboxylic acid proton will be a broad singlet at a very downfield position, generally above 10 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbon. The carbonyl carbons are expected in the downfield region (160-200 ppm). The aromatic carbons will resonate between 110 and 160 ppm. The methoxy carbon should appear around 55-60 ppm, and the methylene carbon of the acetic acid group will be around 65-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A C-H stretch from the aldehyde group, appearing as two weak bands around 2850 and 2750 cm⁻¹.
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A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.
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A strong C=O stretch from the aldehyde group, typically around 1680-1700 cm⁻¹.
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C-O stretching vibrations from the ether and carboxylic acid groups in the 1000-1300 cm⁻¹ region.
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C-H bending and aromatic C=C stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum, under electrospray ionization (ESI), is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 209.0455 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 211.0601 in positive ion mode.[4] Fragmentation patterns would likely involve the loss of CO₂, H₂O, and the carboxymethyl group.
Potential Biological Activities and Applications
While specific biological studies on 2-(4-Formyl-3-methoxyphenoxy)acetic acid are limited, its structural motifs are present in molecules with known pharmacological activities. Phenoxyacetic acid derivatives are known to exhibit a range of biological effects, including herbicidal and anti-inflammatory properties. The presence of the vanillin scaffold, a well-known bioactive natural product, suggests potential for various applications.
Derivatives of this compound could be investigated for:
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Anti-inflammatory Activity: As some phenoxyacetic acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors involved in inflammation.
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Antimicrobial Activity: The vanillin moiety is known to possess antimicrobial properties.
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Anticancer Activity: As a building block for the synthesis of more complex molecules with potential cytotoxic effects against cancer cell lines.
Caption: Logical workflow for the investigation of 2-(4-Formyl-3-methoxyphenoxy)acetic acid in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(4-Formyl-3-methoxyphenoxy)acetic acid is not widely available. However, based on the data for related phenoxyacetic acid derivatives, the following precautions should be observed:
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Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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In case of skin contact: Wash with plenty of water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell.
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It is imperative to handle this chemical in a laboratory setting with appropriate personal protective equipment and to consult any available supplier safety information.
Conclusion
2-(4-Formyl-3-methoxyphenoxy)acetic acid is a valuable chemical intermediate with significant potential for the synthesis of novel compounds with diverse biological activities. While comprehensive experimental data for this specific molecule is still emerging, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and predicted spectral characteristics. Further research into its biological profile is warranted and could lead to the discovery of new therapeutic agents.
